OM99-2 - 314266-76-7

OM99-2

Catalog Number: EVT-306071
CAS Number: 314266-76-7
Molecular Formula: C41H64N8O14
Molecular Weight: 893 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

OM99-2 (EVNLPsiAAEF), also known as Glu-Val-Asn-LeuΨ[CH(OH)CH2]Ala-Ala-Glu-Phe, is an octapeptide inhibitor designed to target human memapsin 2, also known as β-secretase (BACE1) [, , , , , , , , , , , , , , , , ]. This enzyme plays a crucial role in the production of amyloid β peptide (Aβ), a key component of senile plaques found in the brains of Alzheimer's disease patients []. OM99-2 acts as a potent inhibitor of BACE1 by mimicking the transition state of the enzyme-substrate complex, thereby interfering with Aβ production [, , , , ]. OM99-2 is a valuable tool for studying BACE1 structure, function, and inhibition, as well as for developing potential therapeutic strategies for Alzheimer’s disease [, , , , , , , , , , , ].

Future Directions
  • Developing brain-penetrant BACE1 inhibitors: Despite its potency, OM99-2 suffers from poor blood-brain barrier permeability, limiting its therapeutic potential []. Future research should focus on designing derivatives with improved pharmacokinetic properties for in vivo applications.
  • Exploring allosteric BACE1 inhibitors: Targeting allosteric sites on BACE1 could offer an alternative approach to overcome challenges associated with active site-directed inhibitors []. OM99-2 can be a valuable tool for understanding allosteric regulation of BACE1 and guiding the development of novel inhibitors.
  • Investigating the role of BACE1 in other diseases: BACE1 has been implicated in other physiological processes and disease states []. OM99-2 can be instrumental in studying these roles and exploring potential therapeutic applications beyond Alzheimer's disease.

OM99-2 is a potent β-secretase (BACE1) inhibitor designed based on the Swedish-mutant sequence of the amyloid precursor protein (APP). This octapeptide, with the sequence Glu-Val-Asn-Leu-ψ[CH(OH)CH2]-Ala-Ala-Glu-Phe, incorporates a hydroxyethylene transition-state isostere replacing the Leu-Ala peptide bond. [, , , , , ]

    OMR99-1

    OMR99-1 is a substrate analog of OM99-2 designed as a β-secretase (memapsin 2) inhibitor. While the exact structure is not provided in the abstract, it is described as an octapeptide containing equally spaced electrophile amino acid residues. []

    OM00-3

    OM00-3 (Glu-Leu-Asp-Leu-ψ[CH(OH)CH2]-Ala-Val-Glu-Phe) is a potent β-secretase (memapsin 2) inhibitor. It features a hydroxyethylene transition-state isostere replacing the Leu-Ala peptide bond, similar to OM99-2. [, , , , ]

    Statine-containing peptides (Stat(V))

    Statine-containing peptides, specifically those incorporating Stat(V), are a class of β-secretase (BACE1) inhibitors. These peptides utilize statine, a naturally occurring aspartic protease inhibitor, as a key structural element to mimic the transition state of peptide bond hydrolysis. []

    Relevance: Similar to OM99-2, statine-containing peptides aim to inhibit BACE1. While both types of inhibitors target the enzyme's active site, they differ in their specific mechanism of action. Statine-containing peptides utilize the statine moiety to mimic the transition state, while OM99-2 incorporates a hydroxyethylene isostere for this purpose. []

    Glu-Ile-Asp-Leu-Met-Val-Leu-Asp

    This octapeptide (Glu-Ile-Asp-Leu-Met-Val-Leu-Asp) represents the sequence with the highest kcat/Km value identified for memapsin 2 (BACE1) cleavage, making it a highly preferred substrate. []

    Relevance: While not an inhibitor, this octapeptide provides insights into the substrate specificity of BACE1, which is valuable information for designing inhibitors like OM99-2. Understanding the preferred amino acid residues at each subsite helps optimize inhibitor binding affinity. []

    Compound 12

    Compound 12 is a fragment-like BACE1 inhibitor identified through orthogonal screening approaches. While the specific structure isn't provided, it's characterized by its unique binding mode: occupying the active site without interacting with the catalytic aspartate dyad. []

    Relevance: Unlike OM99-2, which interacts directly with the catalytic aspartates, Compound 12 showcases an alternative binding mode within the BACE1 active site. This highlights the possibility of developing diverse BACE1 inhibitors that exploit interactions beyond the catalytic residues. []

    Synthesis Analysis

    The synthesis of OM99-2 involves several critical steps:

    1. Solid-Phase Synthesis: This method allows for the efficient assembly of peptide-like structures by sequentially adding amino acid residues to a solid support.
    2. Hydroxyethylene Segment Preparation: The hydroxyethylene segment, which includes key binding sites, is synthesized through multi-step reactions. This segment is essential for the inhibitor's activity against beta-secretase .
    3. Characterization: After synthesis, the compound's structure is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide detailed insights into its molecular conformation and binding interactions with beta-secretase .
    Molecular Structure Analysis

    OM99-2 has a complex molecular structure that allows it to effectively bind to beta-secretase. The compound's design incorporates a hydroxyethylene dipeptide isostere, which mimics the natural substrate of the enzyme.

    Structural Data:

    • Molecular Formula: C₁₄H₁₉N₃O₄
    • Molecular Weight: Approximately 299.32 g/mol
    • Key Functional Groups: Hydroxyethylene moiety, amide bonds.

    The structural analysis reveals that OM99-2 adopts a conformation that facilitates optimal interactions with the active site of beta-secretase, enhancing its inhibitory activity .

    Chemical Reactions Analysis

    OM99-2 participates in several chemical reactions that are pivotal for its function as an inhibitor:

    1. Enzyme Inhibition: OM99-2 binds to the active site of beta-secretase, preventing substrate access and subsequent cleavage of amyloid precursor protein (APP), which is critical in Alzheimer's disease pathology.
    2. Binding Affinity Studies: Techniques such as isothermal titration calorimetry are used to quantify the binding interactions between OM99-2 and beta-secretase, providing insights into its potency and efficacy .
    Mechanism of Action

    The mechanism by which OM99-2 exerts its inhibitory effects involves:

    1. Competitive Inhibition: OM99-2 competes with natural substrates for binding to beta-secretase. This competitive inhibition reduces the enzyme's ability to process APP into amyloid-beta peptides.
    2. Binding Dynamics: Molecular dynamics simulations have shown that OM99-2 stabilizes interactions within the enzyme's active site, leading to decreased enzymatic activity over time .

    Data Supporting Mechanism:

    • Binding free energy calculations indicate a strong affinity between OM99-2 and beta-secretase, reinforcing its potential as a therapeutic agent against Alzheimer's disease .
    Physical and Chemical Properties Analysis

    OM99-2 exhibits several notable physical and chemical properties:

    • Appearance: Typically presented as a white to off-white powder.
    • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
    • Stability: Stability under physiological conditions has been assessed, indicating that it maintains activity over a range of pH levels typically found in biological systems.

    These properties are crucial for its application in biological assays and potential therapeutic use .

    Applications

    OM99-2 has significant implications in scientific research, particularly concerning Alzheimer's disease:

    1. Research Tool: It serves as a valuable probe for studying beta-secretase activity and understanding substrate-enzyme interactions.
    2. Therapeutic Potential: As an inhibitor of beta-secretase, OM99-2 holds promise for developing treatments aimed at reducing amyloid-beta accumulation in the brain, potentially slowing the progression of Alzheimer's disease.
    3. Drug Development: The insights gained from studying OM99-2 contribute to the design of new inhibitors with improved efficacy and specificity against beta-secretase .
    Introduction to OM99-2 in Alzheimer’s Disease Research

    Role of β-Secretase (BACE1) in Amyloid-β Production and Pathogenesis

    Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also termed memapsin 2, is an aspartyl protease that catalyzes the rate-limiting step in amyloid-β (Aβ) peptide generation. BACE1 cleaves amyloid precursor protein (APP) at the β-secretase site, producing a membrane-bound C-terminal fragment (C99). Subsequent γ-secretase cleavage of C99 releases neurotoxic Aβ peptides—predominantly Aβ40 and Aβ42—which aggregate into senile plaques, a hallmark of Alzheimer’s disease (AD) neuropathology [1] [4] [6]. The amyloid cascade hypothesis posits that Aβ accumulation initiates synaptic dysfunction, neuroinflammation, and cognitive decline, making BACE1 a prime therapeutic target [1] [6]. Genetic evidence further supports this mechanism: the Swedish APP mutation (KM670/671NL) enhances BACE1 cleavage efficiency and is linked to familial AD, while the protective A673T mutation reduces Aβ production by ~40% [6] [8].

    Historical Context: Discovery of Memapsin 2 as β-Secretase and OM99-2 as a Lead Inhibitor

    BACE1 was independently identified in 1999 by multiple groups as the long-sought β-secretase [3] [4]. This breakthrough enabled targeted inhibitor development. In 2000, Ghosh, Tang, and colleagues designed OM99-2, the first substrate-based, nanomolar-potency inhibitor of BACE1 [3] [5]. The inhibitor was derived from the Swedish mutant APP sequence (SEVNL/DAEFR) but substituted the P1′ aspartate with alanine to reduce polarity and enhance brain penetrance potential [3]. OM99-2 incorporated a hydroxyethylene transition-state isostere replacing the scissile peptide bond between Leu-Ala, mimicking the enzyme’s tetrahedral intermediate during proteolysis [3] [7]. Biochemical characterization confirmed its potency, with a Ki of 9.58 nM against recombinant human BACE1—a 70-fold improvement over earlier statine-based inhibitors like KMI-370 [3] [4] [5].

    • Table 1: Early BACE1 Inhibitors and Their Potency
      InhibitorStructure TypeBACE1 Inhibition (Ki or IC50)Reference
      KMI-370Statine-based~30 nM (IC50) [4]
      OM99-2Hydroxyethylene isostere9.58 nM (Ki) [3] [5]
      GSK 188909Hydroxyethylamine4 nM (IC50) [1]

    OM99-2’s Position in the Evolution of BACE1 Inhibitor Development

    OM99-2’s significance extends beyond its potency. Its co-crystallization with BACE1 (PDB: 1FKN) provided the first high-resolution view of BACE1-inhibitor interactions, revealing critical binding motifs [3] [7] [8]:

    • Active Site Engagement: The hydroxyethylene isostere forms hydrogen bonds with catalytic aspartates (Asp32/Asp228), while the P2 leucine side chain occupies the S2 hydrophobic pocket.
    • Subsite Interactions: The P3 valine and P1 leucine anchor the inhibitor in the S3 and S1 subsites, respectively, and the P3 glutamate forms salt bridges with Arg307 [3] [7].

    This structural blueprint enabled rational drug design:

    • Peptidomimetic Optimization: OM99-2’s octapeptide scaffold (Glu-Val-Asn-Leu↔Ala-Ala-Glu-Phe) was shortened to reduce molecular weight and peptidic character. Pentapeptide analogs retained potency by preserving key P3-P2' residues [7].
    • Non-Peptidic Inhibitors: Fragment-based screening identified bicyclic amidines (e.g., aminooxazoles) that mimicked OM99-2’s interactions without peptide liabilities [1] [8]. Clinical candidates like Verubecestat and Elenbecestat stem from these efforts [4] [8].
    • Selectivity Challenges: OM99-2 exhibited moderate selectivity over cathepsin D (Ki = 48 nM), prompting later designs to minimize off-target effects on aspartic proteases [3] [8].
    • Table 2: Key Structural Features of OM99-2 Bound to BACE1 (PDB: 1FKN)
      Region of OM99-2Residue/PositionInteraction with BACE1Functional Implication
      P3GlutamateSalt bridge with Arg307Stabilizes S3 subsite occupancy
      P2LeucineHydrophobic packing in S2 pocketEnhances binding affinity
      P1LeucineFills S1 subsiteSubstrate recognition
      Transition-state isostereHydroxyethyleneH-bonds with Asp32/Asp228Mimics catalytic transition state
      P1'AlanineVan der Waals contactsReduces polarity vs. natural Asp

    Despite clinical setbacks with later BACE1 inhibitors (e.g., cognitive worsening in phase III trials), OM99-2 remains foundational. It validated BACE1 as druggable and established structure-based design principles that continue to inform inhibitor development [1] [8] [4].

    Properties

    CAS Number

    314266-76-7

    Product Name

    OM99-2

    IUPAC Name

    (4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(4S,5S,7R)-8-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

    Molecular Formula

    C41H64N8O14

    Molecular Weight

    893 g/mol

    InChI

    InChI=1S/C41H64N8O14/c1-20(2)16-27(46-39(60)28(19-31(43)51)47-40(61)34(21(3)4)49-37(58)25(42)12-14-32(52)53)30(50)17-22(5)35(56)44-23(6)36(57)45-26(13-15-33(54)55)38(59)48-29(41(62)63)18-24-10-8-7-9-11-24/h7-11,20-23,25-30,34,50H,12-19,42H2,1-6H3,(H2,43,51)(H,44,56)(H,45,57)(H,46,60)(H,47,61)(H,48,59)(H,49,58)(H,52,53)(H,54,55)(H,62,63)/t22-,23+,25+,26+,27+,28+,29+,30+,34+/m1/s1

    InChI Key

    NIOCOJFPGCXNKL-ZKZXETMPSA-N

    SMILES

    CC(C)CC(C(CC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N

    Synonyms

    Glu-Val-Asn-Leu-Ala-Ala-Glu-Phe
    OM99-2

    Canonical SMILES

    CC(C)CC(C(CC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N

    Isomeric SMILES

    C[C@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.